(S)-4-Fluorophenylglycine

Description

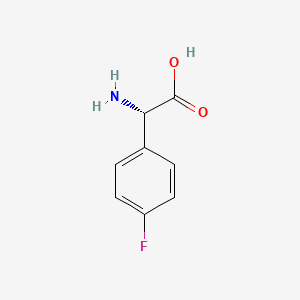

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-2-(4-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFYKCYQEWQPTM-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357387 | |

| Record name | (S)-4-Fluorophenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19883-57-9 | |

| Record name | (S)-4-Fluorophenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-4-Fluorophenylglycine: Properties, Structure, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of (S)-4-Fluorophenylglycine, a non-canonical amino acid of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, three-dimensional structure, synthesis, and its pivotal role in modern medicinal chemistry.

Introduction: The Significance of Fluorination in Phenylglycine

This compound, also known as L-4-Fluorophenylglycine (L-4FPG), is a synthetic amino acid derivative of phenylglycine.[1] The strategic incorporation of a fluorine atom at the para-position of the phenyl ring imparts unique physicochemical properties that are highly advantageous in drug design and peptide science.[2] Fluorine's high electronegativity and relatively small size can modulate the electronic properties, conformation, and metabolic stability of molecules without introducing significant steric hindrance.[3] These characteristics make this compound a valuable building block for creating novel therapeutics with enhanced efficacy, improved pharmacokinetic profiles, and as a sensitive probe for ¹⁹F NMR studies.[3][4]

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is crucial for its effective application.

Core Chemical Attributes

The key chemical identifiers and properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 19883-57-9 | [1][5][6][7] |

| Molecular Formula | C₈H₈FNO₂ | [1][6][7][8] |

| Molecular Weight | 169.15 g/mol | [1][6] |

| IUPAC Name | (2S)-2-amino-2-(4-fluorophenyl)acetic acid | [1] |

| Appearance | White to off-white or pale yellow powder | [7][8][9] |

| Melting Point | ≥300 °C | [9] |

| Solubility | Soluble in polar solvents like water and alcohols.[8] |

Molecular Structure and Stereochemistry

This compound is a chiral molecule, with the "(S)" designation referring to the specific spatial arrangement of the substituents around the alpha-carbon. This stereochemistry is critical for its biological activity, as molecular recognition in biological systems is highly dependent on three-dimensional shape.

Caption: 2D representation of this compound.

The molecule's structure can be further elucidated through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide information about the hydrogen and carbon framework, while ¹⁹F NMR is particularly useful for studying the local environment of the fluorine atom, making it a valuable tool for analyzing peptide conformation and interactions.[4]

-

Infrared (IR) Spectroscopy : IR spectra will show characteristic absorption bands for the amino and carboxylic acid functional groups, as well as vibrations associated with the fluorinated aromatic ring.

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound and can provide information about its fragmentation patterns, aiding in structural confirmation.[10]

Synthesis and Purification

The synthesis of enantiomerically pure this compound is a critical process for its use in pharmaceutical applications. While various methods exist, a common approach involves the Strecker synthesis or enzymatic resolution.

Generalized Synthetic Workflow

A representative synthetic pathway often starts from 4-fluorobenzaldehyde. The following diagram illustrates a conceptual workflow for producing phenylglycine derivatives, which can be adapted for the fluorinated analog.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: A Note on Peptide Synthesis Incorporation

In the context of drug development, this compound is often incorporated into peptides. Solid-Phase Peptide Synthesis (SPPS) is the standard method for this.[2]

Step-by-Step Incorporation via SPPS:

-

Resin Preparation : A suitable solid support resin (e.g., Rink Amide resin) is swelled in a solvent like dimethylformamide (DMF).[3]

-

Fmoc Deprotection : The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin's terminal amine is removed using a solution of piperidine in DMF.[3][11]

-

Amino Acid Coupling : Fmoc-protected this compound is activated using a coupling reagent (e.g., HBTU) and then added to the resin to form a peptide bond with the deprotected amine.

-

Washing : The resin is thoroughly washed to remove excess reagents and byproducts.

-

Chain Elongation : Steps 2-4 are repeated with subsequent amino acids to build the desired peptide sequence.

-

Cleavage and Deprotection : Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid).[11]

-

Purification : The crude peptide is purified, usually by reverse-phase high-performance liquid chromatography (HPLC).

Causality in Protocol Choices:

-

Fmoc Protecting Group : The Fmoc group is base-labile, allowing for its removal under mild conditions that do not prematurely cleave the peptide from most resins, ensuring the integrity of the growing peptide chain.[2][11]

-

Side-Chain Protection : Reactive amino acid side chains must be protected to prevent unwanted side reactions during peptide synthesis.[12]

-

Orthogonality : The protecting group strategy is designed to be "orthogonal," meaning that the N-terminal protecting group, side-chain protecting groups, and the resin linker can be removed under different, non-interfering conditions.[12]

Applications in Drug Development and Research

The unique properties of this compound make it a valuable component in various areas of pharmaceutical research.

Peptide and Peptidomimetic Therapeutics

Incorporating this compound into peptides can enhance their therapeutic properties:

-

Increased Metabolic Stability : The carbon-fluorine bond is very strong, making the phenyl ring less susceptible to enzymatic degradation (e.g., by cytochrome P450 enzymes), which can prolong the in vivo half-life of the peptide.

-

Modulation of Binding Affinity : The electronegativity of the fluorine atom can alter the electronic distribution of the phenyl ring, potentially leading to stronger binding interactions with biological targets through dipole-dipole or other non-covalent interactions.

-

Conformational Control : The presence of the fluorophenyl side chain can influence the secondary structure of peptides, helping to stabilize desired conformations (e.g., alpha-helices or beta-sheets) required for biological activity.[4]

Asymmetric Synthesis and Chiral Auxiliaries

The defined stereochemistry of this compound makes it a useful chiral building block in the asymmetric synthesis of more complex molecules.

¹⁹F NMR Spectroscopy in Structural Biology

This compound serves as an effective label for ¹⁹F NMR studies.[4] This technique is highly sensitive and has a wide chemical shift range with low background signal in biological systems. By incorporating this amino acid into a peptide or protein, researchers can:

-

Monitor conformational changes upon ligand binding.

-

Study protein-protein or protein-membrane interactions.[4]

-

Determine the local environment within a folded protein.

Role in Cardiovascular Drug Development

While direct applications are part of ongoing research, non-canonical amino acids are instrumental in developing novel therapeutics for cardiovascular diseases.[13][14] For instance, they can be used to design more stable and potent peptide-based drugs that target key players in cardiovascular pathways, such as enzymes or receptors involved in blood pressure regulation or lipid metabolism.[15][16] The development of enzyme inhibitors, such as those targeting lipoprotein-associated phospholipase A2, is an active area of cardiovascular research where fluorinated compounds play a role.[13]

Caption: Logical flow from properties to applications of this compound.

Conclusion

This compound is more than just a fluorinated amino acid; it is a strategic tool for medicinal chemists and drug developers. Its unique combination of stereochemical purity, electronic properties, and metabolic stability provides a powerful means to enhance the therapeutic potential of peptide-based drugs and other small molecules. As our understanding of disease pathways becomes more sophisticated, the rational incorporation of non-canonical amino acids like this compound will continue to be a cornerstone of innovative drug discovery.

References

- 1. This compound | C8H8FNO2 | CID 853015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 19883-57-9 [chemicalbook.com]

- 6. (S)-4-Fluorophenylglycine_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 7. This compound, 95%, (98% ee), Thermo Scientific Chemicals 1 g | Contact Us [thermofisher.com]

- 8. CAS 7292-73-1: 4-Fluorophenylglycine | CymitQuimica [cymitquimica.com]

- 9. 4-Fluorophenylglycine | 7292-73-1 [chemicalbook.com]

- 10. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. peptide.com [peptide.com]

- 13. Latest drug developments in the field of cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. arborpharmchem.com [arborpharmchem.com]

- 15. issapharma.com [issapharma.com]

- 16. Latest drug developments in the field of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-4-Fluorophenylglycine: Advanced Methodologies for Synthesis and Purification

An In-depth Technical Guide for Drug Development Professionals

Section 1: Strategic Approaches to Enantiomerically Pure Synthesis

The synthesis of enantiomerically pure (S)-4-Fluorophenylglycine can be broadly categorized into two primary strategies: direct asymmetric synthesis, which aims to create the desired enantiomer selectively, and the resolution of a racemic mixture, which involves separating the desired enantiomer from its unwanted counterpart. The choice between these pathways often depends on factors like scale, cost, available technology, and the desired level of enantiopurity.

Asymmetric Synthesis: Building Chirality Directly

Asymmetric synthesis offers an elegant and often more atom-economical route to chiral molecules by avoiding the loss of 50% of the material inherent in classical resolutions.[1]

-

Catalytic Asymmetric Hydrogenation: This is a powerful technique for establishing stereocenters.[2] The process typically involves the hydrogenation of a prochiral α,β-dehydroamino acid precursor in the presence of a chiral metal catalyst (e.g., Rhodium or Iridium complexes with chiral phosphine ligands). The catalyst creates a chiral environment, directing hydrogen addition to one face of the double bond, thereby producing one enantiomer in excess. The rational design of these catalysts is complex, but their application in industrial processes is well-established for producing a variety of α-amino acids.[2]

-

Chiral Auxiliary-Mediated Synthesis: This classical approach involves covalently attaching a chiral auxiliary to a glycine-derived substrate. The auxiliary sterically directs the subsequent alkylation or other bond-forming reaction to create the desired stereocenter. A well-known example is the Schöllkopf bis-lactim ether method, which has been successfully applied to the synthesis of related fluorinated amino acids like (S)-4-fluorohistidine.[3] After the key stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.

Resolution of Racemic (±)-4-Fluorophenylglycine

While asymmetric synthesis is ideal, resolution of a pre-synthesized racemic mixture remains a robust, scalable, and widely practiced industrial method.[4][5] This pathway first requires the efficient synthesis of the racemate, followed by a high-fidelity separation technique.

Workflow: Synthesis to Resolution

Caption: Overview of the racemic synthesis and chiral resolution pathway.

A. Racemic Synthesis via Strecker Reaction

A common method for producing racemic α-amino acids is the Strecker synthesis. This involves a one-pot, multi-component reaction between an aldehyde (4-fluorobenzaldehyde), ammonia, and cyanide. The initial product is an α-aminonitrile, which is subsequently hydrolyzed to yield the racemic amino acid. A similar procedure is outlined in patents for related phenylglycine derivatives.[6]

B. Chiral Resolution via Diastereomeric Salt Crystallization

This is the cornerstone of large-scale chiral separations.[1] The principle relies on reacting the racemic mixture of (±)-4-Fluorophenylglycine (a chiral acid/base) with an enantiomerically pure chiral resolving agent (a chiral base/acid) to form a pair of diastereomeric salts.[7] Diastereomers, unlike enantiomers, have different physical properties, including solubility, which allows them to be separated by fractional crystallization.[1][7]

A highly effective method for resolving 4-fluorophenylglycine is the "Dutch Resolution," which utilizes (+)-10-camphorsulfonic acid in the presence of phenylglycine itself.[8] This process forms mixed crystals of the camphorsulfonate salts, where the D-(-)-enantiomers of both phenylglycine and the substituted phenylglycine co-crystallize, allowing for the separation of the desired enantiomer from the mother liquor.[8]

Section 2: Purification and Analytical Methodologies

Achieving drug-grade purity requires robust methods to remove both chemical and stereoisomeric impurities.

Purification by Crystallization

Crystallization is a critical purification step, used both to separate diastereomeric salts during resolution and to purify the final this compound product.[5] The process leverages differences in solubility in a given solvent system. By carefully controlling parameters such as temperature, solvent composition, and cooling rate, the target compound can be encouraged to crystallize out of the solution, leaving impurities behind in the mother liquor. For the final product, adjusting the pH of an aqueous solution to the isoelectric point of the amino acid minimizes its solubility, inducing crystallization.[9][10]

Chromatographic Purification and Analysis

Chromatography offers high-resolution separation and is indispensable for both preparative purification and analytical quality control.[11][12]

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, e.e.) of the final product. The separation occurs on a Chiral Stationary Phase (CSP), which is a solid support coated with a chiral molecule (e.g., polysaccharide derivatives).[11] The enantiomers of the analyte interact differently with the CSP, forming transient diastereomeric complexes.[13] This differential interaction strength leads to different retention times, allowing for their separation and quantification.[11]

-

Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, particularly for preparative-scale purification.[] It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often modified with a co-solvent like methanol. SFC offers advantages of faster separations and significantly reduced organic solvent consumption, making it a greener and more cost-effective option for large-scale work.[]

Principle of Chiral Chromatographic Separation

Caption: Visualization of enantiomer separation by chiral chromatography.

Section 3: Experimental Protocols

The following protocols are illustrative and should be optimized for specific laboratory conditions and scales.

Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol is adapted from the principles of diastereomeric salt resolution.[5][6][8]

-

Dissolution: Dissolve 1.0 equivalent of racemic (±)-4-Fluorophenylglycine in a suitable aqueous solvent system (e.g., water/methanol) with heating.

-

Addition of Resolving Agent: Add 0.5-1.0 equivalents of an enantiomerically pure resolving agent (e.g., (1S)-(+)-10-camphorsulfonic acid) to the warm solution. Stir until fully dissolved.

-

Crystallization: Slowly cool the solution to room temperature, then further cool to 0-5 °C. The less soluble diastereomeric salt will preferentially crystallize. The rate of cooling is critical; slow cooling promotes the formation of larger, purer crystals.

-

Isolation: Isolate the crystallized salt by vacuum filtration, washing with a small amount of cold solvent to remove residual mother liquor.

-

Liberation of Free Amino Acid: Dissolve the isolated diastereomeric salt in water. Adjust the pH to the isoelectric point of 4-fluorophenylglycine (approx. pH 5.5-6.5) using a base (e.g., NH₄OH or NaOH). The free amino acid will precipitate.

-

Final Purification: Filter the precipitated this compound, wash with deionized water, and dry under vacuum.

-

Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC (see Protocol 2).

Protocol 2: Analytical Chiral HPLC Method

This is a general protocol for determining enantiomeric purity.

-

Column: Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak IA, IB, etc.).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. A typical starting point is 90:10 Heptane:Isopropanol + 0.1% TFA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte absorbs (e.g., 254 nm or 220 nm).

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase or a compatible solvent.

-

Injection & Analysis: Inject the sample onto the column. The two enantiomers should elute as separate peaks. Calculate the enantiomeric excess using the peak areas: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.

Section 4: Comparative Summary and Field Insights

| Method | Typical Yield | Typical e.e. | Key Advantages | Key Considerations |

| Asymmetric Hydrogenation | 70-95% | >95% | High efficiency, atom economy. | High cost of catalyst, sensitivity to impurities. |

| Chiral Auxiliary | 60-85% | >98% | High stereocontrol, reliable. | Multi-step process, requires stoichiometric chiral reagent. |

| Diastereomeric Resolution | <50% (per cycle) | >99% (after recryst.) | Scalable, robust, well-established technology. | Theoretical max yield is 50%; requires efficient racemization of the unwanted enantiomer for economic viability.[5] |

| Preparative Chiral SFC | >90% (recovery) | >99.5% | High throughput, low solvent use, scalable.[12][] | High initial capital investment for equipment. |

Expert Insight: For early-stage drug development where speed and material access are critical, preparative chiral chromatography is often the most effective method to obtain pure enantiomers from a racemic batch.[12] For large-scale manufacturing, a classical diastereomeric resolution coupled with an efficient racemization of the undesired enantiomer often proves to be the most cost-effective strategy. Asymmetric synthesis routes are increasingly attractive as catalyst technology improves and costs decrease.

References

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An Enantioselective Synthesis of (S)-4-Fluorohistidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmtech.com [pharmtech.com]

- 5. Resolution processes [kesselssa.com]

- 6. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]

- 7. jackwestin.com [jackwestin.com]

- 8. researchgate.net [researchgate.net]

- 9. US5254729A - Method for purifying glycine - Google Patents [patents.google.com]

- 10. CN1022320C - Purification method of glycine - Google Patents [patents.google.com]

- 11. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]

- 12. Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

An In-Depth Technical Guide to the Chiral Resolution of Racemic 4-Fluorophenylglycine

<

Abstract

This technical guide provides a comprehensive overview of the methodologies for the chiral resolution of racemic 4-fluorophenylglycine, a critical chiral building block in the synthesis of numerous pharmaceutical agents. The enantiomers of 4-fluorophenylglycine often exhibit distinct pharmacological and toxicological profiles, making their separation a crucial step in drug development and manufacturing.[1] This document delves into the theoretical underpinnings and practical execution of established resolution techniques, including classical diastereomeric crystallization, enzymatic resolution, and chromatographic separation. By synthesizing field-proven insights with fundamental chemical principles, this guide aims to equip researchers, scientists, and drug development professionals with the expertise to select, optimize, and implement the most suitable resolution strategy for their specific needs.

Introduction: The Significance of Enantiomerically Pure 4-Fluorophenylglycine

4-Fluorophenylglycine is a non-proteinogenic amino acid that serves as a vital intermediate in the synthesis of a wide array of bioactive molecules.[2] Its incorporation into drug candidates can significantly influence their efficacy, safety, and pharmacokinetic properties. The presence of a fluorine atom on the phenyl ring often enhances metabolic stability and binding affinity to biological targets.[3]

The chirality of 4-fluorophenylglycine is of paramount importance, as the two enantiomers, (S)-4-fluorophenylglycine and (R)-4-fluorophenylglycine, can interact differently with the chiral environment of the human body.[1] This can lead to one enantiomer being therapeutically active while the other may be inactive, less active, or even responsible for adverse side effects.[4] Consequently, regulatory bodies increasingly favor the development of single-enantiomer drugs to ensure optimal therapeutic outcomes and patient safety.[1] This necessitates robust and efficient methods for the separation of racemic 4-fluorophenylglycine.

Foundational Principles of Chiral Resolution

The separation of a racemic mixture—a 50:50 mixture of two enantiomers—is known as chiral resolution.[4] Since enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents, their direct separation is challenging.[4] Resolution strategies, therefore, rely on converting the enantiomeric pair into diastereomers, which have distinct physical properties and can be separated by conventional techniques like crystallization or chromatography.[4][5]

Diastereomeric Crystallization: A Classical and Scalable Approach

Diastereomeric crystallization is a widely employed method for chiral resolution on both laboratory and industrial scales.[6] The core principle involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomeric salts.[4][5] These diastereomers, having different solubilities, can then be separated by fractional crystallization.[5]

The Causality Behind Experimental Choices

The success of diastereomeric resolution hinges on several critical factors:

-

Choice of Resolving Agent: The resolving agent must be enantiomerically pure and form stable, crystalline salts with the target compound. For the resolution of 4-fluorophenylglycine, which is an amino acid, common resolving agents include chiral acids like tartaric acid and its derivatives, or (+)-10-camphorsulfonic acid.[7][8][9][10] The selection is often empirical, but a good structural and stereochemical match between the racemate and the resolving agent is crucial for efficient discrimination and crystallization.[11]

-

Solvent System: The solvent plays a pivotal role in modulating the solubility difference between the diastereomeric salts. A suitable solvent should provide a significant solubility differential, allowing for the selective precipitation of one diastereomer while the other remains in solution. The choice of solvent is often determined through screening various options, including alcohols, water, or mixtures thereof.[12]

-

Temperature and Crystallization Time: Temperature directly influences solubility and the kinetics of crystallization. Controlling the cooling rate and crystallization time is essential to maximize the yield and enantiomeric purity of the desired diastereomer.[9] Rapid cooling may lead to co-precipitation, while excessively long crystallization times can result in lower yields.[9]

Experimental Workflow: Diastereomeric Crystallization

The following diagram illustrates a typical workflow for the diastereomeric resolution of racemic 4-fluorophenylglycine.

Caption: Workflow for Diastereomeric Crystallization.

Protocol: Resolution with (+)-10-Camphorsulfonic Acid

This protocol is a representative example and may require optimization.

-

Salt Formation: Dissolve racemic 4-fluorophenylglycine and an equimolar amount of (+)-10-camphorsulfonic acid in a suitable solvent (e.g., aqueous ethanol) with heating until a clear solution is obtained.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.

-

Liberation of Enantiomer: Dissolve the isolated diastereomeric salt in water and adjust the pH with a base (e.g., ammonium hydroxide) to precipitate the free enantiomer of 4-fluorophenylglycine.

-

Purification and Analysis: Collect the purified enantiomer by filtration, wash with water, and dry. Determine the enantiomeric excess (e.e.) using a suitable analytical technique such as chiral HPLC.

Enzymatic Resolution: Harnessing Biocatalytic Specificity

Enzymatic resolution offers a highly selective and environmentally benign alternative to classical chemical methods. This technique utilizes enzymes, typically lipases or proteases, which can stereoselectively catalyze a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted.[13][14]

The Principle of Kinetic Resolution

Enzymatic resolution is a form of kinetic resolution, where the two enantiomers react at different rates. For racemic 4-fluorophenylglycine, this often involves the enzymatic hydrolysis of a racemic ester derivative or the enzymatic acylation of the racemic amino acid.[14] The enzyme's active site, being chiral, preferentially binds and transforms one enantiomer, leading to the separation of the unreacted enantiomer and the product of the enzymatic reaction.

Experimental Workflow: Enzymatic Resolution

The following diagram outlines the general workflow for the enzymatic resolution of racemic 4-fluorophenylglycine.

Caption: Workflow for Enzymatic Resolution.

Protocol: Lipase-Catalyzed Hydrolysis

This protocol is a generalized example and requires optimization for specific lipases and substrates.

-

Substrate Preparation: Synthesize a racemic ester of 4-fluorophenylglycine (e.g., the methyl or ethyl ester).

-

Enzymatic Reaction: Suspend the racemic ester in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) and add the selected lipase (e.g., from Candida antarctica).[13] Stir the mixture at a controlled temperature.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC) until approximately 50% conversion is reached.

-

Work-up and Separation: Stop the reaction and separate the unreacted ester from the hydrolyzed acid. This can typically be achieved by extraction at different pH values.

-

Isolation of Enantiomers: The unreacted ester can be chemically hydrolyzed to yield one enantiomer of 4-fluorophenylglycine, while the enzymatically produced acid provides the other enantiomer.

-

Analysis: Determine the enantiomeric excess of both the recovered ester and the acid.

Chromatographic Separation: High-Resolution Analytical and Preparative Techniques

Chiral chromatography is a powerful technique for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers.[15] This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).[16][17]

Principles of Chiral Recognition on a Stationary Phase

The CSP is a solid support that has been modified with a chiral selector.[16] As the racemic mixture passes through the chromatographic column, the enantiomers interact with the CSP to form transient diastereomeric complexes. The difference in the stability of these complexes leads to different retention times, allowing for their separation.[16]

Common Chiral Stationary Phases

A variety of CSPs are commercially available, with polysaccharide-based phases (e.g., cellulose and amylose derivatives) being particularly versatile and widely used for the separation of a broad range of chiral compounds.[15]

Experimental Considerations

-

Mode of Chromatography: Both normal-phase and reversed-phase high-performance liquid chromatography (HPLC) can be employed for the chiral separation of 4-fluorophenylglycine. Supercritical fluid chromatography (SFC) is also emerging as a powerful and "greener" alternative.[15]

-

Mobile Phase Optimization: The composition of the mobile phase (solvents and additives) is critical for achieving good resolution. A systematic screening of different mobile phases is often necessary to find the optimal conditions.[15]

Protocol: Chiral HPLC Analysis

This is a general protocol for the analytical determination of the enantiomeric excess of 4-fluorophenylglycine.

-

Column Selection: Choose a suitable chiral column (e.g., a polysaccharide-based CSP).

-

Mobile Phase Preparation: Prepare the mobile phase, which is typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol) with a small amount of an acidic or basic additive to improve peak shape.

-

Sample Preparation: Dissolve a small amount of the 4-fluorophenylglycine sample in the mobile phase.

-

Chromatographic Analysis: Inject the sample onto the HPLC system and run the analysis under isocratic conditions.

-

Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (e.e.).[18]

Comparison of Resolution Techniques

The choice of resolution method depends on various factors, including the scale of the separation, the desired purity, cost considerations, and the available equipment.

| Technique | Advantages | Disadvantages | Typical Scale |

| Diastereomeric Crystallization | Scalable, cost-effective for large quantities, well-established technology. | Often requires extensive optimization, may not be suitable for all compounds, requires a suitable resolving agent. | Milligram to multi-ton |

| Enzymatic Resolution | High enantioselectivity, mild reaction conditions, environmentally friendly. | Limited to substrates compatible with the enzyme, maximum theoretical yield is 50% without a racemization step. | Milligram to kilogram |

| Chromatographic Separation | High resolution, applicable to a wide range of compounds, can be used for both analytical and preparative purposes. | Higher cost, especially for large-scale separations, requires specialized equipment. | Microgram to kilogram |

Conclusion and Future Perspectives

The chiral resolution of racemic 4-fluorophenylglycine is a critical enabling technology in the pharmaceutical industry. Diastereomeric crystallization remains a workhorse for large-scale production due to its scalability and cost-effectiveness. Enzymatic resolution offers a green and highly selective alternative, particularly when coupled with an efficient racemization process for the unwanted enantiomer. Chiral chromatography is indispensable for analytical quality control and is increasingly being used for preparative separations of high-value compounds.

Future developments in this field are likely to focus on the discovery of novel and more efficient resolving agents, the engineering of enzymes with broader substrate scopes and enhanced stability, and the development of more economical and scalable chromatographic technologies. The integration of these techniques, for instance, using chromatography to screen for optimal resolving agents for crystallization, will continue to drive innovation in the production of enantiomerically pure pharmaceuticals.

References

- 1. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. N-(4-Fluorophenyl)glycine [myskinrecipes.com]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]

- 6. Resolution processes [kesselssa.com]

- 7. researchgate.net [researchgate.net]

- 8. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

- 10. Resolution of esters of phenylglycine with (+)-tartaric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Enzymatic resolution of trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines, key intermediates in the synthesis of (-)-Paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

A Guide to the Asymmetric Synthesis of (S)-4-Fluorophenylglycine: Strategies and Methodologies for Pharmaceutical Research and Development

Abstract

(S)-4-Fluorophenylglycine is a non-proteinogenic amino acid of significant interest in medicinal chemistry, serving as a crucial chiral building block for numerous pharmaceutical agents. Its incorporation into peptide structures can enhance metabolic stability, modify conformational properties, and improve biological activity. Consequently, the development of efficient and stereoselective synthetic routes to access enantiomerically pure this compound is of paramount importance. This technical guide provides an in-depth exploration of key methodologies for the asymmetric synthesis of this valuable compound. We will delve into the mechanistic underpinnings and practical applications of several field-proven strategies, including diastereoselective crystallization, the use of chiral auxiliaries via the Schöllkopf bis-lactim ether method, and asymmetric Strecker synthesis. Each section will offer a detailed examination of the experimental rationale, present validated protocols, and include quantitative data to guide researchers in selecting and implementing the most suitable approach for their specific needs.

Introduction: The Significance of this compound

The unique structural and electronic properties of fluorine have made it a valuable element in drug design. The introduction of a fluorine atom into a phenyl ring, as seen in this compound, can profoundly influence the molecule's pharmacokinetic and pharmacodynamic profile. The high electronegativity of fluorine can alter the acidity of nearby protons, modulate lipophilicity, and block metabolic pathways, often leading to improved drug efficacy and a more favorable safety profile. As a chiral α-amino acid, the stereochemistry of 4-Fluorophenylglycine is critical for its biological function, with the (S)-enantiomer often being the desired stereoisomer for therapeutic applications. This guide will focus on robust methods to achieve high enantiopurity for this important synthetic target.

Strategic Approaches to Asymmetric Synthesis

The synthesis of enantiomerically pure α-amino acids can be broadly categorized into several strategic approaches. For this compound, the following methods have proven to be particularly effective and will be the focus of this guide:

-

Diastereoselective Crystallization: A classical yet powerful technique that relies on the separation of a racemic mixture after its conversion into a pair of diastereomers.

-

Chiral Auxiliary-Mediated Synthesis: A substrate-controlled method where a chiral auxiliary is temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction.

-

Asymmetric Strecker Synthesis: A modification of the classical Strecker synthesis that employs a chiral auxiliary to induce diastereoselectivity in the formation of an α-aminonitrile intermediate.

The logical flow of these synthetic strategies is depicted in the following diagram:

Caption: Overview of synthetic pathways to this compound.

Diastereoselective Crystallization: The "Dutch Resolution"

Diastereoselective crystallization is a highly effective method for resolving racemic mixtures on both laboratory and industrial scales.[1] This technique involves the reaction of the racemate with a chiral resolving agent to form a pair of diastereomeric salts, which, due to their different physical properties, can be separated by crystallization.[2]

A particularly elegant application of this principle is the "Dutch Resolution," which has been successfully applied to racemic 4-fluorophenylglycine.[3] This method uniquely employs a mixture of the target racemate, a chiral resolving agent, and a structurally related chiral compound to facilitate the crystallization of a single diastereomer.

The core principle of this resolution is the formation of mixed crystals, or solid solutions, where the salt of the desired enantiomer co-crystallizes with the salt of an added, structurally similar enantiomerically pure substance. For the resolution of racemic 4-fluorophenylglycine, (+)-10-camphorsulfonic acid is used as the resolving agent in the presence of D-(−)-phenylglycine.[3] The (+)-10-camphorsulfonic acid salt of D-(−)-4-fluorophenylglycine forms mixed crystals with the salt of D-(−)-phenylglycine, leading to its selective precipitation from the solution.[3]

Caption: Workflow for the "Dutch Resolution" of 4-Fluorophenylglycine.

Experimental Protocol: Dutch Resolution of Racemic 4-Fluorophenylglycine

This protocol is adapted from the procedure described for the resolution of 4-substituted phenylglycines.[3]

-

Preparation of the Resolution Mixture: In a suitable reaction vessel, suspend racemic 4-fluorophenylglycine and D-(−)-phenylglycine in an appropriate solvent (e.g., a mixture of water and a lower alcohol).

-

Addition of Resolving Agent: Add a stoichiometric amount of (+)-10-camphorsulfonic acid to the suspension.

-

Heating and Dissolution: Heat the mixture with stirring until a clear solution is obtained.

-

Controlled Cooling and Crystallization: Allow the solution to cool slowly to induce crystallization. The rate of cooling is critical for obtaining high diastereomeric purity.

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent. The solid phase will be enriched in the D-(−)-4-fluorophenylglycine-(+)-10-camphorsulfonate salt.

-

Liberation of the Free Amino Acid: Dissolve the isolated salt in water and adjust the pH to the isoelectric point of 4-fluorophenylglycine (typically around pH 6) to precipitate the free amino acid.

-

Isolation and Purification: Collect the precipitated D-(−)-4-fluorophenylglycine by filtration, wash with water, and dry. The (S)-enantiomer can be recovered from the mother liquor by a similar workup.

| Parameter | Reported Value | Reference |

| Enantiomeric Excess (ee) | >98% for the D-enantiomer | [3] |

| Yield | Dependent on stoichiometry and crystallization conditions | [3] |

Chiral Auxiliary-Mediated Synthesis: The Schöllkopf Bis-Lactim Ether Method

The use of chiral auxiliaries is a cornerstone of asymmetric synthesis, providing a reliable way to control stereochemistry.[4][5] The Schöllkopf bis-lactim ether method is a classic and highly effective strategy for the asymmetric synthesis of α-amino acids.[6][7] This method utilizes a chiral auxiliary derived from an amino acid, typically valine, to create a chiral glycine enolate equivalent.

The synthesis begins with the formation of a 2,5-diketopiperazine from glycine and (R)- or (S)-valine.[7] This cyclic dipeptide is then converted to its bis-lactim ether. Deprotonation of the glycine-derived prochiral center with a strong base like n-butyllithium generates a planar enolate. The bulky isopropyl group of the valine auxiliary sterically shields one face of the enolate, directing the approach of an electrophile to the opposite face with high diastereoselectivity.[7] Subsequent acidic hydrolysis cleaves the auxiliary, yielding the desired α-amino acid ester and the valine methyl ester, which can be recovered.[7] To obtain this compound, (R)-valine would be used as the chiral auxiliary.

Caption: Workflow of the Schöllkopf bis-lactim ether synthesis.

Experimental Protocol: Schöllkopf Synthesis of this compound

This generalized protocol is based on the established Schöllkopf method.[6][7]

-

Synthesis of the Bis-Lactim Ether: Prepare the bis-lactim ether from (R)-valine and glycine according to literature procedures. This typically involves the formation of the diketopiperazine followed by O-methylation with trimethyloxonium tetrafluoroborate.

-

Deprotonation: Dissolve the bis-lactim ether in a dry aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon) and cool to -78 °C. Add a solution of n-butyllithium dropwise and stir for 30 minutes to generate the lithiated enolate.

-

Alkylation: Add a solution of 4-fluorobenzyl bromide in dry tetrahydrofuran to the enolate solution at -78 °C. Allow the reaction to proceed at this temperature for several hours.

-

Quenching: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Workup: Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Hydrolysis: Hydrolyze the crude alkylated bis-lactim ether with dilute aqueous acid (e.g., 0.1 M HCl) to cleave the auxiliary and form the amino acid methyl ester.

-

Isolation and Purification: Separate the this compound methyl ester from the (R)-valine methyl ester by chromatography or crystallization. The ester can be subsequently hydrolyzed to the free amino acid.

| Parameter | Expected Value | Reference |

| Diastereomeric Excess (de) | >95% | [7] |

| Overall Yield | 50-70% | [6][7] |

Asymmetric Strecker Synthesis

The Strecker synthesis is a three-component reaction between an aldehyde, ammonia, and cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding α-amino acid.[8] The asymmetric variant of this reaction introduces a chiral element to control the stereochemical outcome. One effective approach is to use a chiral amine, such as (R)-phenylglycine amide, as the ammonia source.[9][10]

In this method, 4-fluorobenzaldehyde reacts with (R)-phenylglycine amide to form a chiral imine. The subsequent addition of cyanide occurs diastereoselectively, directed by the stereocenter of the chiral auxiliary. A key feature of this particular method is the in situ crystallization-induced asymmetric transformation.[9][10] One of the diastereomeric α-aminonitrile products is less soluble and selectively crystallizes from the reaction mixture, driving the equilibrium towards its formation. This results in a high yield and excellent diastereomeric ratio of a single diastereomer.[9] The chiral auxiliary can then be cleaved and recovered.

Caption: Workflow for Asymmetric Strecker Synthesis with Crystallization-Induced Asymmetric Transformation.

Experimental Protocol: Asymmetric Strecker Synthesis of this compound

This protocol is based on the method developed by Boesten et al. using (R)-phenylglycine amide as a chiral auxiliary.[9]

-

Reaction Setup: In a reaction vessel, combine 4-fluorobenzaldehyde, (R)-phenylglycine amide, and a cyanide source (e.g., sodium cyanide) in a suitable solvent such as methanol or ethanol.

-

Acid Addition: Add a weak acid (e.g., acetic acid) to facilitate imine formation and the Strecker reaction.

-

Crystallization: Stir the reaction mixture at a controlled temperature. The desired diastereomeric α-aminonitrile will begin to crystallize. The reaction is driven to completion by the precipitation of this product.

-

Isolation: After the reaction is complete, collect the crystalline product by filtration and wash with a cold solvent.

-

Hydrolysis and Auxiliary Cleavage: Subject the diastereomerically pure α-aminonitrile to acidic or basic hydrolysis. This will convert the nitrile to a carboxylic acid and cleave the chiral auxiliary.

-

Purification: Purify the resulting this compound by standard methods such as recrystallization or ion-exchange chromatography.

| Parameter | Reported Value (for similar substrates) | Reference |

| Diastereomeric Ratio (dr) | >99:1 | [9][10] |

| Yield of Diastereomer | 76-93% | [9][10] |

| Enantiomeric Excess (ee) | >98% | [9] |

Conclusion and Future Perspectives

The asymmetric synthesis of this compound is a well-addressed challenge in organic chemistry, with several robust and scalable methods available to researchers. The choice of a particular synthetic route will depend on factors such as the desired scale of production, cost of starting materials and reagents, and the available laboratory equipment.

-

Diastereoselective crystallization , particularly the "Dutch Resolution," offers a straightforward and often industrially viable method for obtaining enantiomerically pure material from a racemic mixture.[3]

-

The Schöllkopf bis-lactim ether method provides a reliable, substrate-controlled approach that is highly predictable and yields products with excellent enantiopurity, making it ideal for laboratory-scale synthesis of diverse α-amino acids.[6][7]

-

Asymmetric Strecker synthesis coupled with crystallization-induced asymmetric transformation represents a highly efficient and elegant strategy that can provide high yields and exceptional stereoselectivity.[9]

Future research in this area will likely focus on the development of catalytic asymmetric methods, such as asymmetric hydrogenation or phase-transfer catalysis, which can offer greater atom economy and reduce the need for stoichiometric chiral reagents.[11][12] As the demand for enantiomerically pure fluorinated amino acids continues to grow in the pharmaceutical industry, the development of even more efficient, cost-effective, and environmentally benign synthetic methodologies will remain a key research objective.

References

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. pharmtech.com [pharmtech.com]

- 3. researchgate.net [researchgate.net]

- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. Schöllkopf Bis-Lactim Amino Acid Synthesis [drugfuture.com]

- 7. Schöllkopf method - Wikipedia [en.wikipedia.org]

- 8. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Catalytic asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-4-Fluorophenylglycine mechanism of action in biological systems

An In-Depth Technical Guide to the Mechanism of Action of (S)-4-Fluorophenylglycine in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a synthetic amino acid analogue, has emerged as a significant pharmacological tool for interrogating the glutamatergic system. Its primary mechanism of action involves the targeted inhibition of neutral amino acid transporters, leading to a cascade of downstream effects that modulate synaptic plasticity and neuronal function. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and cellular consequences of this compound activity. We will delve into its role as an inhibitor of Alanine-Serine-Cysteine Transporters (ASCT1 and ASCT2), the subsequent impact on extracellular D-serine levels, and the potentiation of the NMDA and AMPA receptor-mediated mTOR signaling pathway. This document is designed to equip researchers with the foundational knowledge and detailed experimental protocols necessary to investigate and leverage the properties of this compound in neuroscience and drug development.

Introduction: The Significance of this compound

This compound (also known as L-4FPG) is a non-proteinogenic amino acid characterized by the substitution of a fluorine atom at the para position of the phenyl ring of phenylalanine. This structural modification confers unique biological activities, distinguishing it from its endogenous counterparts. The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. In the context of neuropharmacology, this compound has proven to be a valuable probe for studying the intricate regulation of excitatory neurotransmission, with potential therapeutic implications for conditions such as depression.[1]

Core Mechanism: Competitive Inhibition of ASCT1 and ASCT2 Transporters

The principal and most well-characterized mechanism of action of this compound is its role as a competitive, non-substrate inhibitor of the Alanine-Serine-Cysteine Transporters, ASCT1 (SLC1A4) and ASCT2 (SLC1A5).[2]

The ASCT Family of Transporters

ASCT1 and ASCT2 are sodium-dependent transporters responsible for the exchange of neutral amino acids across cell membranes.[3][4] In the central nervous system (CNS), they play a critical role in maintaining amino acid homeostasis. ASCT1 is predominantly expressed in neurons, while ASCT2 is found in both neurons and glial cells, as well as in peripheral tissues and many cancer cell lines.[3][5][6][7] These transporters are crucial for the trafficking of amino acids like L-alanine, L-serine, L-threonine, and importantly, the NMDA receptor co-agonist D-serine.[2][3]

This compound as an ASCT1/2 Inhibitor

This compound and other phenylglycine analogs bind to ASCT1 and ASCT2 but are not transported into the cell.[2] This competitive inhibition blocks the uptake of endogenous substrates, most notably D-serine. The fluorinated phenyl ring of this compound is critical for its binding affinity and selectivity. Studies have shown a strong correlation between the ability of phenylglycine analogs to inhibit ASCT1/2 transport and their physiological effects.[2]

| Compound | Target(s) | Reported IC₅₀ (Glutamine Uptake) | Cell Line | Reference |

| This compound | ASCT1, ASCT2 | Data not specified, identified as a potent inhibitor | Not specified | [2] |

| V-9302 | ASCT2 | 9.6 µM | HEK293 | [4] |

| Benzylserine | ASCT2 | ~1 mM (Ki) | Not specified | [8] |

The Ripple Effect: From Transporter Inhibition to Synaptic Modulation

The inhibition of ASCT1/2 by this compound sets off a cascade of events that ultimately enhances excitatory neurotransmission. This pathway is centered on the modulation of the brain's D-serine levels.

Elevation of Extracellular D-serine

D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, binding to the "glycine site" on the GluN1 subunit, a step that is obligatory for receptor activation by glutamate.[9][10][11] In many brain regions, D-serine, rather than glycine, is the dominant endogenous co-agonist regulating NMDA receptor function and plasticity.[10][12]

ASCT transporters are key regulators of extracellular D-serine concentrations. By inhibiting the reuptake of D-serine from the synaptic cleft back into neurons and glia, this compound effectively increases the ambient concentration of this co-agonist.[2] This leads to greater occupancy of the NMDA receptor's co-agonist binding site, thereby potentiating its response to glutamate.

Potentiation of NMDA and AMPA Receptor Signaling

The increased availability of D-serine primes NMDA receptors for activation. This enhanced NMDA receptor activity is a critical upstream event that leads to the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and the engagement of downstream signaling pathways associated with synaptic plasticity and antidepressant effects.[13][14] The sequence of events is thought to involve:

-

Increased NMDA receptor-mediated calcium influx.

-

Depolarization of the postsynaptic membrane.

-

Activation of voltage-gated calcium channels and subsequent release of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[15]

-

BDNF, in turn, promotes the insertion and function of AMPA receptors at the synapse.[15]

The Antidepressant Link: Activation of the mTOR Signaling Pathway

A growing body of evidence implicates the mammalian target of rapamycin (mTOR) signaling pathway as a final common pathway for the rapid antidepressant effects of various glutamatergic modulators.[13][14][15] The activation of AMPA receptors is a critical step in engaging this cascade.[13][16]

The mTOR pathway is a central regulator of protein synthesis. Its activation leads to the phosphorylation of downstream effectors like p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), culminating in increased translation of synaptic proteins.[15][17] This process is fundamental to synaptogenesis and the structural and functional changes that underpin long-lasting antidepressant responses. The mechanism linking this compound to these effects is as follows:

ASCT1/2 Inhibition → ↑ Extracellular D-serine → ↑ NMDA Receptor Activity → ↑ AMPA Receptor Activity → mTOR Pathway Activation → ↑ Synaptic Protein Synthesis → Antidepressant-like Effects

Caption: Signaling cascade of this compound.

Methodologies for Mechanistic Investigation

To validate and explore the mechanism of action of this compound, a series of well-established experimental protocols can be employed.

Protocol: Amino Acid Transporter Inhibition Assay

This protocol directly measures the ability of this compound to inhibit amino acid transport.

Principle: Cells expressing the target transporter (e.g., HEK293 cells transfected with ASCT2) are incubated with a radiolabeled substrate (e.g., ³H-glutamine or ¹⁴C-L-serine) with and without the inhibitor. The reduction in intracellular radioactivity indicates transport inhibition.[18][19]

Step-by-Step Methodology:

-

Cell Culture: Plate ASCT2-expressing cells in 24-well plates and grow to 80-90% confluency.

-

Preparation: Aspirate culture medium and wash cells three times with pre-warmed Hanks' Balanced Salt Solution (HBSS).

-

Inhibitor Incubation: Add HBSS containing various concentrations of this compound (or vehicle control) to the wells. Incubate for 10-15 minutes at 37°C.

-

Transport Initiation: Add HBSS containing the radiolabeled substrate (e.g., 1 µCi/mL ³H-glutamine) and the inhibitor. Incubate for a defined period (e.g., 5-10 minutes) at 37°C.

-

Transport Termination: Rapidly aspirate the solution and wash the cells three times with ice-cold HBSS to stop the transport process.

-

Cell Lysis: Add 0.1 M NaOH to each well to lyse the cells.

-

Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: Workflow for an amino acid transporter inhibition assay.

Protocol: Measurement of Extracellular D-serine

Principle: In vivo microdialysis is a widely used technique to sample the extracellular fluid of specific brain regions in freely moving animals.[20] The collected dialysate can then be analyzed for D-serine content using High-Performance Liquid Chromatography (HPLC) with fluorescent detection or, more recently, with amperometric biosensors.

Brief Methodology:

-

Probe Implantation: Stereotactically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex or hippocampus) of an anesthetized animal.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Collect dialysate fractions at regular intervals (e.g., every 20-30 minutes).

-

Drug Administration: Administer this compound systemically or locally through the probe.

-

Analysis: Analyze D-serine concentrations in the collected fractions using a validated HPLC method or a D-serine biosensor.

Protocol: Western Blot Analysis of mTOR Pathway Activation

This protocol quantifies the phosphorylation status of key proteins in the mTOR signaling cascade as a readout of pathway activation.[17][21]

Principle: Following treatment with this compound, cell or tissue lysates are prepared. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies against total and phosphorylated forms of mTOR, S6K, and 4E-BP1.[22][23][24]

Step-by-Step Methodology:

-

Treatment and Lysis: Treat cultured neurons or animal tissue with this compound. Harvest and lyse the cells/tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Gel Electrophoresis: Load samples onto a 4-15% SDS-polyacrylamide gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70 S6K (Thr389), etc.).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

Imaging: Capture the chemiluminescent signal using a digital imager.

-

Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

References

- 1. Recent Progress in the Research Field of Neuropharmacology in China - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylglycine analogs are inhibitors of the neutral amino acid transporters ASCT1 and ASCT2 and enhance NMDA receptor-mediated LTP in rat visual cortex slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. afasci.com [afasci.com]

- 6. Expression of Alanine-Serine-Cysteine Transporter 2 (ASCT2) and L-type Amino Acid Transporter 1 (LAT1) in Low-Grade and High-Grade Gliomas: An Analysis of Open-Access Immunohistochemical Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are ASCT2 inhibitors and how do they work? [synapse.patsnap.com]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | The role of D-serine as co-agonist of NMDA receptors in the nucleus accumbens: relevance to cocaine addiction [frontiersin.org]

- 10. D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. D-Serine, the Shape-Shifting NMDA Receptor Co-agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS) [frontiersin.org]

- 13. New perspectives on the involvement of mTOR in depression as well as in the action of antidepressant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dysfunction of Glutamatergic Synaptic Transmission in Depression: Focus on AMPA Receptor Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activation of mTOR and Synaptogenesis: Role in the Actions of Rapid-Acting Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. AMPA Receptor–mTOR Activation is Required for the Antidepressant-Like Effects of Sarcosine during the Forced Swim Test in Rats: Insertion of AMPA Receptor may Play a Role | Semantic Scholar [semanticscholar.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Extracellular concentration of endogenous free D-serine in the rat brain as revealed by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 22. researchgate.net [researchgate.net]

- 23. ccrod.cancer.gov [ccrod.cancer.gov]

- 24. mTOR Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

A Technical Guide to the Crystal Structure Analysis of (S)-4-Fluorophenylglycine: From First Principles to Refined Structure

This document provides researchers, scientists, and drug development professionals with an in-depth guide to the comprehensive crystal structure analysis of (S)-4-Fluorophenylglycine. This non-proteinogenic amino acid is of significant interest in medicinal chemistry, where the strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of peptide-based therapeutics.[1][2] Understanding its three-dimensional structure is paramount for rational drug design, as it dictates the molecule's conformation and potential intermolecular interactions within a biological target.

This guide eschews a rigid template, instead presenting a logical and causal workflow that mirrors the scientific process. It is designed to be a self-validating system of protocols, grounded in authoritative expertise and established crystallographic principles. While a publicly deposited crystal structure for this compound specifically was not available at the time of this writing, this guide details the complete, field-proven methodology required to produce and analyze such a structure, using representative data for illustrative purposes.

Part 1: Foundational Steps - Material Integrity and Crystallization

The journey to a crystal structure begins not at the diffractometer, but with the starting material. The quality of the final structural model is inextricably linked to the purity, particularly the enantiomeric purity, of the initial compound and the quality of the single crystal grown from it.

Verification of Starting Material: Ensuring Enantiomeric Purity

This compound is a chiral molecule. The presence of the (R)-enantiomer can inhibit crystallization or lead to misleading structural information. Therefore, verifying the enantiomeric excess (% ee) of the starting material is a critical first step.

Expert Insight: Causality is key here. We are not just checking a box; we are mitigating risk. Co-crystallization of enantiomers can lead to the formation of a racemic compound, which has a different crystal packing and unit cell from the pure enantiomer. This would render the entire analysis irrelevant for understanding the biological activity of the intended (S)-form.

-

Column Selection: Employ a chiral stationary phase (CSP) capable of resolving amino acid enantiomers. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based phases are often effective.[3]

-

Mobile Phase Optimization: Begin with a standard mobile phase, such as a mixture of hexane/isopropanol with a small percentage of a polar modifier like trifluoroacetic acid (TFA) to protonate the amino and carboxyl groups. Adjust the solvent ratio to achieve optimal separation and peak shape.

-

Sample Preparation: Dissolve a small quantity (~1 mg/mL) of this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[3]

-

Analysis: Inject the sample and monitor the elution profile using a UV detector (wavelengths of 220 nm or 273 nm are suitable). The goal is to achieve baseline separation of the (S) and potential (R) enantiomer peaks.

-

Quantification: Calculate the enantiomeric excess using the integrated peak areas: % ee = [((Area_S - Area_R) / (Area_S + Area_R))] * 100. A value >99% is desirable for crystallographic studies.[4]

The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals (typically 0.1-0.3 mm in size with well-defined faces and no visible defects) is often the most challenging step.[5] For amino acids, slow evaporation from a saturated solution is a common and effective technique.

Expert Insight: The choice of solvent is critical and is guided by the molecule's solubility and polarity. The goal is to find a solvent system where the compound is sparingly soluble, allowing the solution to slowly reach supersaturation as the solvent evaporates, which favors the growth of a few large, well-ordered crystals rather than many small ones.[6]

-

Solvent Screening: Test the solubility of this compound in a range of solvents (e.g., water, ethanol, methanol, acetonitrile, and mixtures thereof).

-

Preparation of Saturated Solution: Prepare a near-saturated solution of the purified compound in a chosen solvent system (e.g., an ethanol/water mixture) at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution.[7]

-

Filtration: Filter the warm solution through a syringe filter into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Crystal Growth: Cover the vial with a cap, but do not seal it completely. Pierce the cap with a needle to allow for slow, controlled evaporation of the solvent at a constant temperature.

-

Monitoring and Harvesting: Monitor the vial over several days to weeks. Once suitable crystals have formed, carefully harvest them using a nylon loop.

Part 2: From Crystal to Data - The X-ray Diffraction Experiment

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise arrangement of atoms in a crystalline solid.[8] The process involves irradiating a single crystal with monochromatic X-rays and measuring the positions and intensities of the diffracted beams.

Figure 1: End-to-end workflow for single-crystal X-ray diffraction analysis.

Protocol: Data Collection on a Modern Diffractometer

-

Crystal Mounting: A suitable crystal is mounted on a cryo-loop and flash-cooled in a stream of cold nitrogen gas (typically 100 K).[5]

-

Causality: Cryo-cooling minimizes radiation damage to the crystal from the high-intensity X-ray beam and reduces thermal motion of the atoms, resulting in a higher-resolution dataset.

-

-

Data Collection Strategy: The mounted crystal is placed on the diffractometer. An initial set of frames is collected to determine the unit cell parameters and the crystal's orientation matrix. Based on the determined crystal system and Laue symmetry, a data collection strategy is calculated to ensure high completeness and redundancy of the data.

-

Full Data Collection: The diffractometer then collects hundreds to thousands of frames as the crystal is rotated in the X-ray beam. Each frame captures a small slice of the diffraction pattern.

-

Data Integration and Scaling: After collection, the raw image data is processed. The software locates the diffracted spots, integrates their intensities, and applies corrections for experimental factors (like absorption). This process yields a reflection file containing the Miller indices (h,k,l) and the intensity for each reflection.

Part 3: The Computational Path - Structure Solution and Refinement

With a processed reflection file, the next phase is entirely computational. The goal is to translate the diffraction intensities into a chemically sensible three-dimensional model of the molecule.

Structure Solution: Finding the Initial Atomic Positions

The "phase problem" is a central challenge in crystallography: the intensities of the diffracted spots are known, but their phases are lost. For small molecules like this compound, this problem is typically solved using direct methods.

Expert Insight: Programs like SHELXT or SIR are highly effective for small molecules. They use statistical relationships between the intensities of strong reflections to derive the initial phases, which are then used to calculate an initial electron density map. This map is often clear enough to show the positions of most non-hydrogen atoms.

Structure Refinement: Optimizing the Model

The initial model from the solution step is an approximation. Structure refinement is an iterative process of adjusting the model's parameters (atomic coordinates, displacement parameters) to improve the agreement between the diffraction data calculated from the model and the experimentally observed data. This is typically done using a least-squares minimization procedure.

Expert Insight: The refinement process is not a "black box." A scientist must guide it by interpreting the results of each cycle. For instance, difference Fourier maps (Fo-Fc) are calculated, which show regions where the observed electron density is higher or lower than the model predicts. Positive peaks in this map often indicate missing atoms (like hydrogens), while negative regions can suggest an atom is misplaced or its thermal motion is modeled incorrectly.

-

Initial Refinement: The initial atomic model is subjected to several cycles of least-squares refinement.

-

Atom Assignment: All non-hydrogen atoms are assigned and refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a "riding model," where their geometry is constrained relative to their parent atom.

-

Convergence: The refinement continues until the model converges, meaning the shifts in atomic parameters are negligible, and the R-factors (indicators of agreement between observed and calculated data) are minimized. A final R1 value below 5% is generally considered excellent for a small molecule structure.

Validation: Ensuring a High-Quality Structure

The final step is to rigorously validate the refined structure. This involves checking the geometric sensibility of the model (bond lengths, angles) and ensuring no errors were made in the analysis. The final model is typically saved in the Crystallographic Information File (CIF) format, which contains all the information about the experiment and the final structure.

Part 4: Analysis and Data Presentation

The result of this entire process is a detailed three-dimensional picture of this compound as it exists in the solid state.

Representative Crystallographic Data

The table below presents the type of data that would be obtained from a successful analysis. The values are representative for a small organic molecule and should not be considered the actual data for this compound.

| Parameter | Representative Value | Significance |

| Chemical Formula | C₈H₈FNO₂ | Defines the atomic composition of the molecule. |

| Formula Weight | 169.15 g/mol | Molar mass of the compound. |

| Crystal System | Monoclinic | The basic shape of the unit cell. |

| Space Group | P2₁ | Describes the symmetry elements within the unit cell. |

| a, b, c (Å) | a = 5.8, b = 12.4, c = 5.9 | Dimensions of the unit cell edges. |

| α, β, γ (°) | α = 90, β = 115, γ = 90 | Angles between the unit cell edges. |

| Volume (ų) | 387 | Volume of a single unit cell. |

| Z | 2 | Number of molecules in the unit cell. |

| Temperature (K) | 100(2) K | Temperature at which data was collected.[5] |

| Radiation (Å) | Mo Kα (λ = 0.71073) | Wavelength of X-rays used. |

| Reflections Collected | 3500 | Total number of diffraction spots measured. |

| Independent Reflections | 1750 [R(int) = 0.03] | Number of unique reflections after accounting for symmetry. |

| Final R1 [I>2σ(I)] | 0.045 | Agreement factor for strong reflections (lower is better). |

| wR2 (all data) | 0.115 | Weighted agreement factor for all data (lower is better). |

| CCDC Deposition No. | N/A | Unique identifier for deposition in the Cambridge Structural Database. |

Insights from the Structure